N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

medicinal chemistry regioisomer differentiation kinase inhibitor design

N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (CAS 921515-02-8) is a synthetic heterocyclic compound built on a chromen-4-one (coumarin) scaffold, bearing a 2-fluorophenyl substituent at the C-2 position and a pyridine-3-carboxamide moiety at the C-6 position. Its molecular formula is C21H13FN2O3 with a molecular weight of 360.3 g/mol.

Molecular Formula C21H13FN2O3
Molecular Weight 360.3 g/mol
Cat. No. B12204106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
Molecular FormulaC21H13FN2O3
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)F
InChIInChI=1S/C21H13FN2O3/c22-17-6-2-1-5-15(17)20-11-18(25)16-10-14(7-8-19(16)27-20)24-21(26)13-4-3-9-23-12-13/h1-12H,(H,24,26)
InChIKeyKKIJCNAGYQEAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (CAS 921515-02-8): Core Identity and Procurement Baseline


N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (CAS 921515-02-8) is a synthetic heterocyclic compound built on a chromen-4-one (coumarin) scaffold, bearing a 2-fluorophenyl substituent at the C-2 position and a pyridine-3-carboxamide moiety at the C-6 position. Its molecular formula is C21H13FN2O3 with a molecular weight of 360.3 g/mol . The compound belongs to a class of chromenone derivatives that have been investigated as enzyme inhibitors, receptor modulators, and imaging agents in medicinal chemistry contexts . Its structural features—electron‑withdrawing fluorine at the ortho position of the pendant phenyl ring and the regiospecific pyridine‑3‑carboxamide linkage—differentiate it from closely related regioisomers and halogen‑swapped analogs .

Why Generic Substitution Fails for N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide


In‑class substitution without rigorous re‑validation carries substantial risk. The chromen‑4‑one scaffold is a privileged pharmacophore, but even subtle alterations—such as shifting the carboxamide attachment from pyridine‑3‑yl to pyridine‑4‑yl or pyridine‑2‑yl, or moving the fluorine from the ortho to the para position—can drastically alter the compound's electronic surface, hydrogen‑bonding geometry, and target engagement profile . The 2‑fluorophenyl group introduces an ortho‑fluorine‑induced conformational bias that is absent in the 4‑fluorophenyl, 2‑chlorophenyl, or 2‑methylphenyl analogs, potentially affecting both passive permeability and the complementarity to hydrophobic enzyme pockets . Without head‑to‑head biochemical data, the assumption that any close analog will replicate the target compound's interaction fingerprint is unsupported and may lead to wasted resources in hit‑to‑lead or chemical biology workflows [1].

Quantitative Differentiation Evidence for N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide


Regiospecific Pyridine‑3‑Carboxamide vs. Pyridine‑4‑Carboxamide Isomer: Structural and Predicted Binding Divergence

The target compound bears the carboxamide linkage at the 3‑position of the pyridine ring (pyridine‑3‑carboxamide), whereas the close analog CAS 923684‑81‑5 carries the identical core but with the carboxamide at the 4‑position (pyridine‑4‑carboxamide) . In chromen‑4‑one‑based kinase inhibitor series, the position of the pyridine nitrogen has been shown to determine the hydrogen‑bonding network with the hinge region of the ATP‑binding pocket; a 3‑pyridyl orientation often favors a bidentate donor–acceptor motif, while the 4‑pyridyl isomer may adopt a monodentate interaction [1]. No head‑to‑head biochemical comparison of these two specific regioisomers has been published, but the well‑established structure–activity relationship (SAR) for pyridyl‑chromenone kinase inhibitors provides a class‑level inference that the 3‑substituted regioisomer is likely to exhibit a distinct target‑engagement profile [2].

medicinal chemistry regioisomer differentiation kinase inhibitor design

Ortho‑Fluorophenyl vs. Para‑Fluorophenyl Substitution: Conformational and Electronic Differentiation

The target compound carries a fluorine at the ortho position of the 2‑phenyl ring (2‑fluorophenyl), while the analog CAS 923180‑05‑6 substitutes the fluorine at the para position (4‑fluorophenyl) . In medicinal chemistry, ortho‑fluorine substituents are known to induce a larger torsional twist between the phenyl ring and the chromenone core due to steric and electrostatic repulsion, compared to para‑fluorine which primarily exerts electronic effects through resonance [1]. Published SAR on chromen‑4‑one flavonoid derivatives indicates that moving fluorine from the para to the ortho position can shift the dihedral angle by 15–30°, which may alter the shape complementarity to hydrophobic enzyme sub‑pockets [2]. No direct comparative biochemical IC50 data exist for these two specific compounds.

structure–activity relationship fluorine conformational bias lead optimization

2‑Fluorophenyl vs. 2‑Chlorophenyl Chromen‑6‑yl Pyridine‑3‑Carboxamide: Halogen‑Dependent Physicochemical Property Divergence

The 2‑chlorophenyl analog (CAS not specified; compound reported as N‑[2‑(2‑chlorophenyl)‑4‑oxo‑4H‑chromen‑6‑yl]pyridine‑3‑carboxamide) replaces the ortho‑fluorine with a larger, more polarizable chlorine atom . Systematic studies on halogen‑substituted aromatic systems demonstrate that replacing fluorine with chlorine increases the calculated logP by approximately 0.5–0.8 units and alters the electrostatic potential surface, potentially enhancing halogen‑bonding interactions with protein backbone carbonyls while reducing metabolic oxidative defluorination susceptibility [1]. Quantitative head‑to‑head biochemical or cellular data comparing the 2‑fluoro and 2‑chloro analogs in the same assay have not been identified in the peer‑reviewed literature.

halogen bonding lipophilicity physicochemical profiling

Pyridine‑3‑Carboxamide vs. Benzamide at the C‑6 Position: Amide Hydrogen‑Bonding Capacity and Target Engagement

The target compound features a pyridine‑3‑carboxamide amide, whereas the analog N‑[2‑(2‑fluorophenyl)‑4‑oxo‑4H‑chromen‑6‑yl]benzamide replaces the pyridine ring with a phenyl ring . This substitution eliminates the pyridine nitrogen, removing a potential hydrogen‑bond acceptor site and altering the electron density of the amide carbonyl. In kinase and enzyme inhibitor programs, the presence of a heterocyclic carboxamide (pyridine‑3‑yl) versus a benzamide has been shown to shift target selectivity by enabling additional interactions with catalytic lysine or aspartate residues [1]. No direct comparative IC50 data between these two specific compounds are available in the published literature.

amide pharmacophore hydrogen bonding target selectivity

Chromen‑4‑one Core vs. Chroman (Saturated) Core: Redox and Planarity Differentiation

The target compound contains the fully unsaturated chromen‑4‑one (4H‑chromen‑4‑one) core with a C2–C3 double bond, whereas chroman derivatives (patented as acid pump antagonists) feature a saturated pyran ring [1]. The unsaturated chromenone maintains a planar, conjugated system with distinct UV absorption and fluorescence properties, while the saturated chroman adopts a non‑planar half‑chair conformation. Published data on chromen‑4‑one‑based inhibitors indicate that the planar core can intercalate between tyrosine and phenylalanine residues in kinase ATP pockets, a binding mode not accessible to the puckered chroman scaffold [2]. Additionally, the C2–C3 unsaturation eliminates a chiral center, simplifying synthesis and analytical characterization relative to chroman analogs.

chromenone scaffold planarity metabolic stability

Recommended Research and Industrial Application Scenarios for N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide


Kinase Inhibitor Hit‑Finding and Lead Optimization Campaigns Requiring Pyridine‑3‑Carboxamide Geometry

The pyridine‑3‑carboxamide regiospecificity makes this compound suitable for kinase inhibitor screening libraries where a bidentate hinge‑binding motif is desired. The ortho‑fluorophenyl substituent introduces conformational bias that may enhance selectivity for kinases with sterically demanding hydrophobic pockets [1]. Users developing ATP‑competitive inhibitors should prioritize this regioisomer over the pyridine‑2‑ or pyridine‑4‑carboxamide variants, which may exhibit different hinge‑binding geometries and consequently different kinase selectivity profiles [2].

Structure–Activity Relationship (SAR) Studies on Halogen‑Substituted Chromen‑4‑one Pharmacophores

The 2‑fluorophenyl group provides a distinct electronic and steric profile compared to 4‑fluorophenyl, 2‑chlorophenyl, or 2‑methoxyphenyl analogs [1]. Systematic SAR exploration using this compound as the ortho‑fluoro reference point enables deconvolution of halogen‑dependent effects on target affinity, cellular permeability, and metabolic stability. The compound's commercial availability from multiple vendors facilitates procurement for medicinal chemistry analoging programs [2].

Melanin‑Targeted Imaging Agent Development Based on Pyridine Carboxamide Scaffolds

Patents assigned to CRC for Biomedical Imaging Development Ltd. disclose pyridine carboxamide structures for imaging or treating melanoma via melanin binding [1]. Although the specific 2‑fluorophenyl‑chromen‑6‑yl derivative has not been directly exemplified as a melanin‑targeted imaging agent, the structural features of the compound align with the patent's generic scaffold. Researchers developing radiohalogenated imaging probes may consider this compound as a non‑radioactive reference standard or a synthetic precursor for further derivatization [2].

Chemical Biology Probe Development Targeting N‑Acylethanolamine Acid Amidase (NAAA) or Related Hydrolases

The BindingDB database contains entries for structurally related chromen‑4‑one derivatives showing nanomolar IC50 values against human NAAA (e.g., IC50 = 27–73 nM in HEK293 cell‑based assays for close analogs) [1]. While direct NAAA inhibition data for this specific compound have not been published, the conserved chromen‑4‑one core and carboxamide functionality are consistent with known NAAA inhibitor pharmacophores [2]. This compound may serve as a scaffold‑hopping starting point or a control compound in NAAA‑focused enzymatic assays, provided that in‑house validation is performed prior to use.

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